methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate
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Description
Methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate, part of the family of compounds like 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), has been synthesized as potential antifolates. These compounds have been tested for in vitro activity against CCRF-CEM leukemia cells (Borrell et al., 1998).
Structural Studies and Synthesis
The compound is part of a broader class of substances that include various pyridine and diazocine derivatives. Studies include the synthesis of such derivatives, exploring their structural and chemical properties (Shiotani et al., 1967).
Potential Neuropharmacological Applications
Derivatives of this compound, specifically those with a phenyl group at the 11 carbon atom, have shown potential in influencing learning and memory in conditioned passive avoidance reflex (CPAR) tests in rats. This suggests potential applications in neuropharmacology (Tsypysheva et al., 2019).
Cytotoxic Properties
Some conjugates of this compound, when synthesized with quinolizidine alkaloids like (–)-cytisine, have shown cytotoxic properties against various cell lines, indicating potential applications in cancer research (Tsypysheva et al., 2018).
Antiproliferative Activity
This compound has also been studied for its antiproliferative activity in vitro against human cancer cell lines. These studies contribute to understanding its potential in developing cancer treatments (Liszkiewicz, 2002).
Properties
IUPAC Name |
methyl 4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-27-19(25)14-5-7-16(8-6-14)21-20(26)22-10-13-9-15(12-22)17-3-2-4-18(24)23(17)11-13/h2-8,13,15H,9-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUPXGQLPMFZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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